molecular formula C23H31N5O3 B2918495 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 922092-53-3

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2918495
CAS RN: 922092-53-3
M. Wt: 425.533
InChI Key: UBELLZMGAJNZQF-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C23H31N5O3 and its molecular weight is 425.533. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Excretion Studies

Studies have examined the metabolism and excretion pathways of related tetrahydroquinoline compounds. For instance, research on the novel inhibitor of the If channel, a compound structurally similar to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified its metabolites in human urine, plasma, and feces. The study provided insights into the renal and hepatic transport mechanisms involved in the drug's excretion, emphasizing the role of various transporters in these processes (Umehara et al., 2009).

Potential for Antihypertensive Therapy

Compounds bearing structural resemblance to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored for their antihypertensive effects. Piperidine derivatives with a quinazoline ring system have shown promising results in lowering blood pressure in hypertensive models, suggesting the therapeutic potential of similar compounds in treating hypertension (Takai et al., 1986).

Anticonvulsant Properties

Research into N-substituted 1,2,3,4-tetrahydroisoquinolines has uncovered compounds with significant anticonvulsant activity. One derivative demonstrated effectiveness comparable to talampanel, a noncompetitive AMPA receptor modulator, suggesting the potential of tetrahydroquinoline compounds in developing new anticonvulsant therapies (Gitto et al., 2006).

Neuropharmacological Investigations

The exploration of tetrahydroisoquinoline derivatives, including those structurally similar to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, has extended to neuropharmacology. Studies have identified the potential dopaminergic neurotoxicity of N-methylated derivatives, contributing to understanding the pathogenesis of neurodegenerative diseases like Parkinson's disease (Naoi et al., 1993).

Synthetic Chemistry and Medicinal Applications

The synthesis and pharmacological evaluation of derivatives provide a foundation for the development of new drugs. The creation of polyhydroquinoline scaffolds via multicomponent reactions demonstrates the versatility of these compounds in generating potentially therapeutic agents with antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-16-13-21(26-31-16)25-23(30)22(29)24-15-20(28-11-4-3-5-12-28)18-8-9-19-17(14-18)7-6-10-27(19)2/h8-9,13-14,20H,3-7,10-12,15H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBELLZMGAJNZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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